molecular formula C9H11NO6S B3059212 tyrosine O-sulfate CAS No. 956-46-7

tyrosine O-sulfate

Cat. No.: B3059212
CAS No.: 956-46-7
M. Wt: 261.25 g/mol
InChI Key: CIQHWLTYGMYQQR-QMMMGPOBSA-N
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Description

Tyrosine O-sulfate is a post-translational modification of the amino acid tyrosine, where a sulfate group is added to the hydroxyl group of the tyrosine residue. This modification was first discovered in 1954 in the bovine protein fibrinogen . It is primarily found in secreted and transmembrane proteins of higher eukaryotes and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrosine O-sulfate involves the enzymatic transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to the hydroxyl group of tyrosine. This reaction is catalyzed by tyrosylprotein sulfotransferases (TPSTs), which are type II transmembrane enzymes located in the trans-Golgi network .

Industrial Production Methods: the enzymatic synthesis using TPSTs and PAPS as a sulfate donor is the primary method employed in research settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tyrosine O-sulfate involves the enzymatic transfer of a sulfate group from PAPS to the hydroxyl group of tyrosine, catalyzed by TPSTs. This modification enhances protein-protein interactions and plays a role in various biological processes, such as cell signaling and immune response .

Molecular Targets and Pathways: this compound targets include adhesion molecules, G-protein-coupled receptors, coagulation factors, and extracellular matrix proteins. The modification strengthens protein-protein interactions and is essential for the binding of certain hormones and receptors .

Comparison with Similar Compounds

    Phosphotyrosine: Similar to tyrosine O-sulfate, phosphotyrosine is a post-translational modification where a phosphate group is added to the hydroxyl group of tyrosine.

    Sulfated Serine and Threonine: These modifications involve the addition of a sulfate group to the hydroxyl groups of serine and threonine residues.

Uniqueness: this compound is unique in its specific role in enhancing the binding affinity of proteins and receptors, particularly in the immune response and hormone-receptor interactions. Its stability and irreversibility also distinguish it from other post-translational modifications .

Biological Activity

Tyrosine O-sulfate (Tyr(SO₃H)) is a sulfated derivative of the amino acid tyrosine, which plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic synthesis, physiological implications, and potential diagnostic applications.

1. Enzymatic Synthesis and Regulation

Tyrosine O-sulfation is catalyzed by tyrosylprotein sulfotransferases (TPSTs), which transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to tyrosine residues in proteins. Two isoforms, TPST-1 and TPST-2, have been identified, each with distinct substrate specificities and regulatory mechanisms.

Research indicates that these enzymes do not exhibit processive behavior; they sulfate tyrosines sequentially rather than simultaneously. For instance, studies have shown that TPST-1 preferentially sulfates Tyr14 over Tyr15 in certain peptides . Furthermore, the expression of TPST genes can be modulated by physiological conditions such as shear stress in endothelial cells, although these changes are modest and may not have significant biological implications .

2. Role in Protein Function

Tyrosine O-sulfation is critical for the functionality of numerous proteins. It has been implicated in enhancing protein-protein interactions, receptor-ligand binding, and the stability of circulating proteins. For example:

  • P-selectin and PSGL-1 Interaction : The sulfation of PSGL-1 is essential for its high-affinity binding to P-selectin, which is crucial for leukocyte recruitment during inflammation .
  • Factor VIII Stability : The sulfation of Tyr1680 in factor VIII is necessary for its optimal binding to von Willebrand factor, thereby increasing its half-life in circulation. Mutations that affect this sulfation can lead to hemophilia .

A total of 62 tyrosine-sulfated proteins have been identified to date, with varying roles in cellular processes such as adhesion, signaling, and immune response .

3. Diagnostic Potential

Recent studies have highlighted the potential of this compound as a biomarker for certain diseases. Elevated levels of O-sulfotyrosine have been associated with chronic kidney disease (CKD). A sensitive method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed to quantify plasma O-sulfotyrosine levels, revealing significantly higher concentrations in CKD patients compared to healthy controls . This suggests that measuring O-sulfotyrosine could aid in diagnosing and monitoring renal function.

Case Study: Chronic Kidney Disease

A study conducted on patients with chronic kidney disease demonstrated a direct correlation between elevated plasma O-sulfotyrosine levels and declining renal function. The method employed for analysis was validated for precision and reproducibility, indicating its reliability for clinical applications .

Research Findings on Protein Interactions

Research on fibromodulin has shown that its N-terminal domain, rich in tyrosine sulfate, binds collagen effectively and accelerates collagen fibril formation. This interaction is crucial for maintaining extracellular matrix integrity and suggests that tyrosine sulfation plays a vital role in tissue remodeling .

5. Summary Table of Biological Roles

Biological Role Description
Protein InteractionEnhances binding affinity (e.g., PSGL-1 with P-selectin)
StabilityIncreases half-life of circulating proteins (e.g., Factor VIII)
Disease MarkerElevated levels linked to chronic kidney disease
Tissue RemodelingFacilitates collagen fibril formation (e.g., fibromodulin)

Properties

IUPAC Name

(2S)-2-amino-3-(4-sulfooxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHWLTYGMYQQR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-46-7
Record name O-Sulfo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TYROSINE O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29166358BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Sulfotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0155722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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